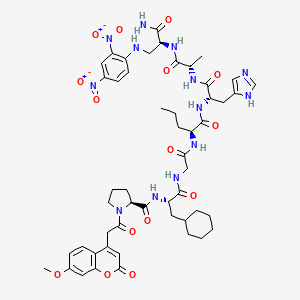![molecular formula C7H13ClN2 B1494441 Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride](/img/structure/B1494441.png)
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride is a chemical compound with a complex structure that includes a cyclopentyl ring, an amino group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyl ring, introduction of the amino group, and the nitrile group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and their implications.
Comparación Con Compuestos Similares
Similar Compounds
- Rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride
- Rac-2-[(1R,3S)-3-aminocyclopentyl]acetate
Uniqueness
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H13ClN2 |
|---|---|
Peso molecular |
160.64 g/mol |
Nombre IUPAC |
2-[(1R,3S)-3-aminocyclopentyl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c8-4-3-6-1-2-7(9)5-6;/h6-7H,1-3,5,9H2;1H/t6-,7-;/m0./s1 |
Clave InChI |
VUSFXQAGYDHBGU-LEUCUCNGSA-N |
SMILES isomérico |
C1C[C@@H](C[C@@H]1CC#N)N.Cl |
SMILES canónico |
C1CC(CC1CC#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![alpha-D-Man-[1->4]-alpha-D-Man-1->OMe](/img/structure/B1494383.png)
![Benzenesulfonic acid, 4-methyl-, 2-[[4-(methylsulfonyl)phenyl]methylene]hydrazide](/img/structure/B1494403.png)
![2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1494405.png)




![5,6'-Dibromo-5'-methyl-[2,3']bipyridine](/img/structure/B1494415.png)


